Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

説明

Molecular Architecture and Stereochemical Configuration

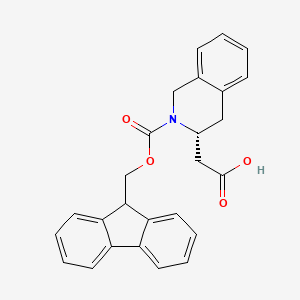

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (C₂₆H₂₃NO₄, molecular weight: 413.47 g/mol) is a chiral compound comprising three core structural elements: a fluorenylmethoxycarbonyl (Fmoc) group, a tetrahydroisoquinoline (THIQ) ring, and an acetic acid moiety. The Fmoc group, a widely used protecting group in peptide synthesis, is attached to the nitrogen atom of the THIQ ring via a carbamate linkage. The THIQ scaffold consists of a bicyclic system with a partially saturated isoquinoline core, while the acetic acid substituent is bonded to the C3 position of the THIQ ring.

The stereochemical configuration at the C3 position is strictly (R), as confirmed by chiral HPLC and X-ray crystallography. This configuration critically influences molecular packing and intermolecular interactions, as demonstrated by the distinct hydrogen-bonding patterns observed in crystalline forms. The SMILES notation (OC(=O)C[C@H]1Cc2ccccc2CN1C(=O)OCC3c4ccccc4-c5ccccc35) and InChI key (ZYNHEOMLCMDTDW-LJQANCHMSA-N) encode the compound’s absolute stereochemistry.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₃NO₄ |

| Molecular Weight | 413.47 g/mol |

| CAS Number | 332064-67-2 |

| PubChem CID | 7009895 |

| Stereochemical Center | C3 (R-configuration) |

特性

IUPAC Name |

2-[(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHEOMLCMDTDW-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426583 | |

| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332064-67-2 | |

| Record name | [(3R)-2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-2-tetrahydroisoquinoline acetic acid typically involves the protection of the amino group of ®-2-tetrahydroisoquinoline acetic acid with the Fmoc group. This can be achieved using Fmoc-chloroformate or Fmoc-succinimidyl carbonate as the protecting agents. The reaction is usually carried out in the presence of a base such as diisopropylethylamine (DIPEA) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .

Industrial Production Methods

In industrial settings, the production of Fmoc-®-2-tetrahydroisoquinoline acetic acid follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for the efficient and scalable production of this compound. The process involves anchoring the C-terminal amino acid to a resin, followed by sequential deprotection and coupling steps to build the desired peptide chain .

化学反応の分析

Types of Reactions

Fmoc-®-2-tetrahydroisoquinoline acetic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using a solution of 20% piperidine in DMF.

Coupling Reactions: The protected amino acid can participate in peptide bond formation through nucleophilic attack on activated carboxyl groups, facilitated by coupling reagents such as HBTU, HATU, or DIC.

Common Reagents and Conditions

Deprotection: Piperidine in DMF.

Coupling: HBTU, HATU, DIC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide chain when used in peptide synthesis .

科学的研究の応用

Fmoc-®-2-tetrahydroisoquinoline acetic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: For the design and synthesis of therapeutic peptides and vaccines.

Industry: In the production of peptide-based materials and bioconjugates

作用機序

The mechanism of action of Fmoc-®-2-tetrahydroisoquinoline acetic acid in peptide synthesis involves the protection of the amino group by the Fmoc group, which prevents unwanted side reactions during the coupling steps. The Fmoc group is removed under basic conditions, allowing the free amino group to participate in peptide bond formation. This stepwise process enables the precise assembly of peptides with high efficiency and purity .

類似化合物との比較

Key Properties :

- CAS Number : 332064-67-2

- Molecular Formula: C25H21NO4 (inferred from stereoisomers)

- Molecular Weight : ~399.4 g/mol

- Purity : 95% (as reported for commercial batches)

- Status : Discontinued by some suppliers (e.g., CymitQuimica) but available through specialized vendors (e.g., Combi-Blocks) .

Comparison with Similar Compounds

Stereoisomeric Variants

Fmoc-protected tetrahydroisoquinoline derivatives exhibit distinct stereochemical and functional properties depending on the position and configuration of substituents:

Key Differences :

- Position of Functional Group : The R-configuration at C2 in the target compound vs. C3 in Fmoc-D-Tic-OH alters steric interactions during peptide coupling .

- Acetic Acid vs. Carboxylic Acid : The acetic acid side chain in the target compound provides greater flexibility compared to the rigid carboxylic acid in Fmoc-D-Tic-OH, impacting peptide folding .

Structural Analogues with Cyclic Backbones

Compounds with cyclopentane or cyclohexane cores serve as alternatives for introducing conformational rigidity:

Key Differences :

- Ring Size: Tetrahydroisoquinoline (bicyclic) vs. monocyclic structures (cyclopentane/cyclohexane) influence peptide solubility and thermal stability .

- Synthetic Accessibility: Tetrahydroisoquinoline derivatives often require multi-step synthesis, whereas cyclopentane/cyclohexane analogs are synthesized via direct reductive amination .

Key Differences :

- Aromatic vs. Aliphatic: The tetrahydroisoquinoline core enhances π-π stacking interactions in peptide assemblies compared to linear β-alanine .

- Coupling Conditions : The target compound requires optimized conditions (e.g., HATU/DIEA) due to steric hindrance, whereas Fmoc-β-Ala-OH couples efficiently under standard SPPS protocols .

生物活性

Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (Fmoc-THIQ) is a compound that belongs to the tetrahydroisoquinoline (THIQ) family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Fmoc-THIQ, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C_{23}H_{26}N_{2}O_{4}

- Molecular Weight : 414.47 g/mol

- Melting Point : 60-66 °C

- Appearance : White powder

The biological activity of Fmoc-THIQ is primarily attributed to its structural properties, which allow it to interact with various biological targets. Research indicates that THIQ derivatives can influence several pathways:

- Anti-Cancer Activity : THIQ compounds have shown promise in inhibiting KRas, a critical protein involved in cell signaling pathways that control cell growth and survival. In vitro studies demonstrated that specific THIQ derivatives exhibited significant inhibition of KRas activity in colon cancer cell lines, with IC50 values ranging from 0.9 to 10.7 μM .

- Anti-Angiogenesis : Certain THIQ derivatives have been identified as potential anti-angiogenic agents, inhibiting the formation of new blood vessels necessary for tumor growth. Compounds such as GM-3-18 demonstrated over 50% inhibition of angiogenesis at concentrations as low as 10 μM .

- Neuroprotective Effects : The structural similarity of THIQs to neurotransmitters suggests potential neuroprotective properties. Some studies indicate that these compounds may mitigate neurodegenerative processes by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .

Research Findings

A comprehensive review of the literature reveals several notable findings regarding the biological activity of Fmoc-THIQ:

Table 1: Summary of Biological Activities

Case Studies

-

In Vitro Studies on Colon Cancer :

A study evaluated the anti-cancer properties of various THIQ derivatives, including Fmoc-THIQ, against a panel of colon cancer cell lines (Colo320, DLD-1, HCT116). Results indicated that compounds with specific substitutions exhibited potent KRas inhibition, suggesting a targeted approach for cancer therapy . -

Angiogenesis Inhibition :

Research involving the assessment of anti-angiogenic activity demonstrated that certain THIQ derivatives could effectively reduce angiogenesis in vitro. The study measured the area covered by angiogenic tubes and found significant reductions in treated groups compared to controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。